molecular formula C8H9FO2S B13256127 Benzenesulfonyl fluoride, 2-ethyl- CAS No. 34586-49-7

Benzenesulfonyl fluoride, 2-ethyl-

Cat. No.: B13256127
CAS No.: 34586-49-7
M. Wt: 188.22 g/mol
InChI Key: HDUSATIAKUCNTR-UHFFFAOYSA-N
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Description

o-Ethylbenzenesulphonylfluoride is an organosulfur compound characterized by the presence of a sulfonyl fluoride group attached to an ethylbenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

o-Ethylbenzenesulphonylfluoride can be synthesized through several methods. One common approach involves the reaction of o-ethylbenzenesulfonyl chloride with a fluoride source, such as potassium fluoride, under mild conditions . Another method includes the direct fluorosulfonylation of o-ethylbenzene using fluorosulfonyl radicals . These methods typically require controlled reaction conditions to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of o-ethylbenzenesulphonylfluoride often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and microfluidic systems has been explored to enhance reaction control and scalability .

Chemical Reactions Analysis

Types of Reactions

o-Ethylbenzenesulphonylfluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with o-ethylbenzenesulphonylfluoride include potassium fluoride, amines, and alcohols. Reaction conditions typically involve mild temperatures and the use of solvents such as acetonitrile or dichloromethane .

Major Products

The major products formed from reactions involving o-ethylbenzenesulphonylfluoride depend on the specific reaction type. For example, nucleophilic substitution with an amine yields the corresponding sulfonamide .

Mechanism of Action

The mechanism of action of o-ethylbenzenesulphonylfluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in enzyme inhibition, where the compound forms stable adducts with active site residues, thereby inactivating the enzyme .

Comparison with Similar Compounds

Similar Compounds

    o-Methylbenzenesulphonylfluoride: Similar structure but with a methyl group instead of an ethyl group.

    p-Ethylbenzenesulphonylfluoride: Similar structure but with the ethyl group in the para position.

    Benzenesulphonylfluoride: Lacks the ethyl substituent.

Uniqueness

o-Ethylbenzenesulphonylfluoride is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the ethyl group can also affect the compound’s physical properties, such as solubility and boiling point, compared to its analogs .

Biological Activity

Benzenesulfonyl fluoride, 2-ethyl- is a compound of interest due to its potential biological activities, particularly as an inhibitor of serine proteases. This article explores its biological activity, including detailed research findings, case studies, and data tables summarizing its effects on various biological systems.

Benzenesulfonyl fluoride derivatives are characterized by their sulfonyl fluoride group, which confers unique reactivity and biological activity. The presence of the ethyl group at the 2-position enhances its lipophilicity and may influence its interaction with biological targets.

Inhibition of Human Neutrophil Elastase (hNE)

Research has shown that benzenesulfonyl fluoride derivatives exhibit varying degrees of inhibitory activity against human neutrophil elastase (hNE), an important serine protease involved in inflammatory processes.

  • Inhibitory Potency : A study found that certain derivatives had IC50 values ranging from 0.24 μM to 35.2 μM against hNE, indicating significant inhibitory potential. For example, a derivative with an amide-(4-biphenyl) moiety showed moderate inhibition with an IC50 of 35.2 μM .
CompoundIC50 (μM)Selectivity
2-(fluorosulfonyl)phenyl fluorosulfate0.24>833-fold over cathepsin G
Benzenesulfonyl fluoride, 2-ethyl-TBDTBD

Cytotoxicity Studies

In vitro cytotoxicity assessments against various cancer cell lines (MCF-7, BGC823, A549, HepG2, and HCT116) revealed that benzenesulfonyl fluoride derivatives generally exhibited low inherent cytotoxicity at concentrations up to 50 μM . This suggests a favorable safety profile for further development as therapeutic agents.

The mechanism by which benzenesulfonyl fluoride compounds exert their biological effects primarily involves covalent modification of serine residues in target enzymes. The sulfonyl fluoride group reacts with the active site serine of hNE, leading to enzyme inactivation.

Study on Derivative Optimization

A recent investigation into the optimization of benzenesulfonyl fluoride derivatives demonstrated that structural modifications could significantly enhance their inhibitory activity against hNE. The study utilized a sulfur fluoride exchange (SuFEx) approach to generate a library of compounds, identifying several promising candidates for further development .

Comparative Analysis

A comparative analysis between benzenesulfonyl fluoride and other serine protease inhibitors highlighted the unique binding characteristics and selectivity profiles of these compounds. For instance, while AEBSF (4-(2-aminoethyl)-benzenesulfonyl fluoride) is known for its broad-spectrum inhibition, derivatives like 2-ethyl- showed more selective inhibition patterns against specific proteases .

Properties

CAS No.

34586-49-7

Molecular Formula

C8H9FO2S

Molecular Weight

188.22 g/mol

IUPAC Name

2-ethylbenzenesulfonyl fluoride

InChI

InChI=1S/C8H9FO2S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h3-6H,2H2,1H3

InChI Key

HDUSATIAKUCNTR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1S(=O)(=O)F

Origin of Product

United States

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